

Comprehensive Technical Guide: 4-Methoxy-1-methylpyrazole

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Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-pyrazole

CAS No.: 15131-95-0

Cat. No.: B3242383

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Executive Summary & Chemical Identity

4-Methoxy-1-methylpyrazole is a 1,4-disubstituted pyrazole derivative. It serves as a bioisostere for electron-rich aromatic rings (e.g., p-methoxyphenyl) and is a key pharmacophore in the development of kinase inhibitors and alcohol dehydrogenase (ADH) modulators. Unlike its parent compound, 4-methylpyrazole (Fomepizole), the introduction of the methoxy group at position 4 significantly alters its electronic properties, enhancing its utility as a hydrogen-bond acceptor in protein-ligand interactions.

Chemical Data Table

Property	Data
IUPAC Name	4-Methoxy-1-methyl-1H-pyrazole
CAS Number	15131-95-0
Molecular Formula	C ₅ H ₈ N ₂ O
Molecular Weight	112.13 g/mol
SMILES	Cn1ncc(OC)c1
InChI Key	PMCGMKDQOXUILW-UHFFFAOYSA-N
Physical State	Low-melting solid or oil (approx. mp < 50°C)
Boiling Point	~95-96 °C at 0.2 mmHg (extrapolated from analogs)
Solubility	Soluble in DCM, MeOH, DMSO, Acetone

Structural Characterization & Electronic Properties

Molecular Geometry and Electronic Distribution

The pyrazole ring is a

-excessive heteroaromatic system. The N-methyl group at position 1 fixes the tautomeric equilibrium, rendering the molecule chemically distinct from 4-methoxy-1H-pyrazole. The methoxy group at position 4 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density at the nitrogen atoms and the C3/C5 carbons.

- **Dipole Moment:** The vector sum of the N1-Me and C4-OMe dipoles creates a distinct molecular dipole, influencing solvation and binding orientation.
- **Basicity:** The N2 nitrogen is the basic site. The C4-methoxy group increases the pKa of the conjugate acid relative to unsubstituted 1-methylpyrazole (pKa ~2.06), likely shifting it to the 2.5–3.0 range.

Spectroscopic Signatures (NMR & MS)

The following data represents the authoritative spectral expectations for quality control.

H NMR (400 MHz, CDCl₃)

Position	Shift (ppm)	Multiplicity	Integration	Assignment
H3	7.20 – 7.25	s (or d, J~0.6 Hz)	1H	Aromatic Ring CH (Ortho to OMe)
H5	6.90 – 7.05	s (or d, J~0.6 Hz)	1H	Aromatic Ring CH (Adjacent to N-Me)
N-CH	3.80 – 3.85	s	3H	N-Methyl
O-CH	3.70 – 3.75	s	3H	Methoxy

Note: H5 is typically shielded relative to unsubstituted pyrazoles due to the electron-donating effect of the C4-methoxy group, despite being adjacent to the N-methyl group.

C NMR (100 MHz, CDCl₃)

- C4 (Ipso-OMe): ~145–148 ppm (Deshielded by Oxygen)
- C3/C5: ~115–125 ppm (Aromatic CH)
- O-Me: ~56–58 ppm[1]
- N-Me: ~39 ppm

Synthesis & Reaction Protocols

The most reliable synthesis route avoids the unstable 4-hydroxypyrazole intermediate by utilizing 4-methoxypyrazole as the starting material. Alternatively, de novo cyclization can be used for large-scale production.

Route A: Regioselective Methylation (Recommended for Lab Scale)

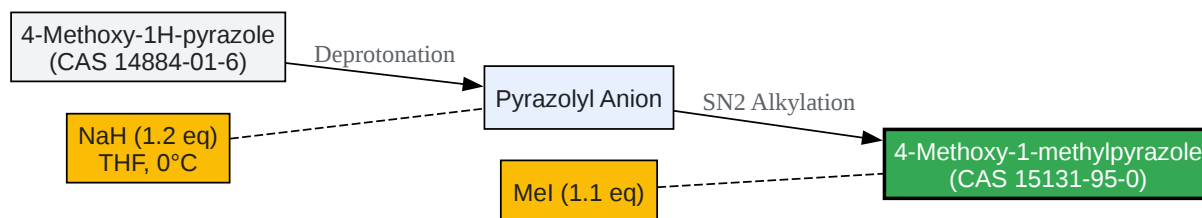
This protocol ensures high yield and regioselectivity at the N1 position.

Reagents: 4-Methoxy-1H-pyrazole, Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

Step-by-Step Protocol:

- **Activation:** Charge a flame-dried round-bottom flask with 4-methoxy-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N₂ atmosphere.
- **Deprotonation:** Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed.
- **Alkylation:** Add Methyl Iodide (1.1 eq) dropwise via syringe.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
- **Workup:** Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** Purify via flash column chromatography (Gradient: 0% 40% EtOAc in Hexanes).

Synthesis Pathway Visualization



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Caption: Regioselective synthesis of 4-methoxy-1-methylpyrazole via N-alkylation.

Pharmacological & Industrial Applications

Medicinal Chemistry Utility

- **Bioisostere:** The 4-methoxy-1-methylpyrazole moiety is often used as a bioisostere for 4-methoxyphenyl or indole rings. It offers improved metabolic stability (blocking the para-position from oxidation) and lower lipophilicity (LogP \sim 0.4 vs. LogP \sim 2.0 for benzene analogs).
- **Kinase Inhibition:** This scaffold is frequently found in "Fragment-Based Drug Design" (FBDD) libraries targeting kinases. The nitrogen atoms provide hydrogen bond acceptor sites for the hinge region of kinases.

Relationship to Fomepizole

While Fomepizole (4-methylpyrazole) is a potent Alcohol Dehydrogenase (ADH) inhibitor used for methanol poisoning, 4-methoxy-1-methylpyrazole exhibits altered binding kinetics.

- **Mechanism:** The 4-methoxy group is bulkier than the 4-methyl group, potentially reducing affinity for the tight zinc-binding pocket of ADH, but making it more selective for specific CYP450 isoforms (e.g., CYP2E1).
- **Building Block:** Its primary commercial use is not as a standalone drug, but as an intermediate for complex APIs (Active Pharmaceutical Ingredients).

Safety & Handling (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C (Refrigerate). Hygroscopic—keep under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

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